molecular formula C14H21F B7549996 1,4-Di-tert-butyl-2-fluorobenzene

1,4-Di-tert-butyl-2-fluorobenzene

Cat. No.: B7549996
M. Wt: 208.31 g/mol
InChI Key: QERFVJGAFQUBSZ-UHFFFAOYSA-N
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Description

1,4-Di-tert-butyl-2-fluorobenzene is an organic compound that belongs to the class of aromatic fluorinated hydrocarbons.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di-tert-butyl-2-fluorobenzene can be synthesized through various methods. One common method involves the fluorination of 1,4-di-tert-butylbenzene. This process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination reactions using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective introduction of the fluorine atom without affecting the tert-butyl groups .

Chemical Reactions Analysis

Types of Reactions

1,4-Di-tert-butyl-2-fluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, where the fluorine atom or tert-butyl groups can be replaced by other electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the tert-butyl groups.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation, while reducing agents like lithium aluminum hydride can be used for reduction.

Major Products

    Electrophilic Substitution: Products include various substituted derivatives of this compound, depending on the electrophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound, often with changes to the tert-butyl groups or the aromatic ring.

Scientific Research Applications

1,4-Di-tert-butyl-2-fluorobenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Materials Science: Used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-di-tert-butyl-2-fluorobenzene involves its interaction with molecular targets through electrophilic substitution reactions. The fluorine atom, being highly electronegative, can influence the electron density of the aromatic ring, making it more reactive towards electrophiles. This property is utilized in various chemical reactions to introduce new functional groups into the compound .

Comparison with Similar Compounds

Similar Compounds

    1,4-Di-tert-butylbenzene: Lacks the fluorine atom, making it less reactive in electrophilic substitution reactions.

    2,4-Di-tert-butylphenol: Contains hydroxyl groups instead of fluorine, leading to different chemical properties and reactivity.

    4-tert-Butyl-2,6-diformylphenol: Contains formyl groups, making it more reactive towards nucleophiles.

Uniqueness

1,4-Di-tert-butyl-2-fluorobenzene is unique due to the presence of both tert-butyl groups and a fluorine atom on the aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity towards electrophiles, making it valuable in various chemical syntheses and industrial applications.

Properties

IUPAC Name

1,4-ditert-butyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERFVJGAFQUBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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